molecular formula C16H24N2OS B2668206 N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 953932-10-0

N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2668206
M. Wt: 292.44
InChI Key: PVHQAJZXLJGQQX-UHFFFAOYSA-N
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Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The thiophene and piperidine rings are connected by a carbonyl group (C=O) and a methyl group (CH3) . The compound is likely to be used in the field of medicinal chemistry due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a thiophene derivative with a piperidine derivative . For instance, the synthesis of similar compounds has been reported to involve the condensation of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction is usually carried out under basic conditions .


Molecular Structure Analysis

The molecular structure of “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” can be determined using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” would likely involve the functional groups present in the molecule. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperidine ring could undergo electrophilic substitution reactions . The thiophene ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces . Its chemical properties would be determined by the reactivity of its functional groups .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various thiophene-2-carboxamide derivatives and characterized them using techniques like FT-IR, NMR, and X-ray diffraction. These compounds, including N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes, have been explored for their physical and chemical properties, showcasing the versatility of thiophene-2-carboxamide derivatives in chemical synthesis and drug design (T. Yeşilkaynak, 2016).

Anticancer Activity

Several studies have investigated the anticancer activities of thiophene-2-carboxamide derivatives. These compounds exhibit promising in vitro and in vivo anticancer properties against various cancer cell lines, including breast cancer and lung cancer. For instance, thiophene-2-carboxaldehyde derivatives have shown good antibacterial and antifungal activities, in addition to their potential as anticancer agents (M. Shareef et al., 2016). Another study highlighted the synthesis of biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, which inhibits Cdk4 and tubulin polymerization, demonstrating significant antitumor activity in vivo (S. Mahale et al., 2014).

Antimicrobial Activity

Thiophene-2-carboxamide derivatives have also been studied for their antimicrobial properties. For example, synthesis, X-ray structure, and DFT studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide revealed effective antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).

Safety And Hazards

The safety and hazards associated with “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on its molecular structure and mechanism of action .

Future Directions

The future directions for research on “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” could involve exploring its potential uses in various fields. For instance, it could be investigated for its potential use as a drug, a dye, a pesticide, or a material for organic electronics . Further studies could also be conducted to optimize its synthesis and to investigate its mechanism of action .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c19-16(15-6-3-11-20-15)17-12-13-7-9-18(10-8-13)14-4-1-2-5-14/h3,6,11,13-14H,1-2,4-5,7-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQAJZXLJGQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-carboxamide

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